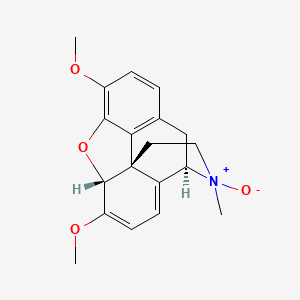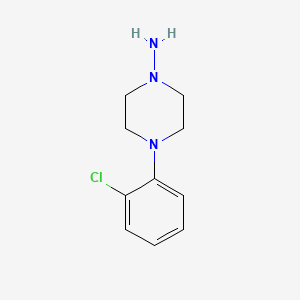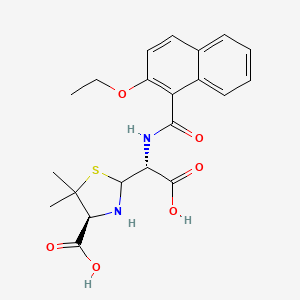
(S)-3-Hydroxy-2-(stearoyloxy)propyl (2-(trimethylammonio)ethyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-stearoyl-sn-glycero-3-phosphocholine is a lysophosphatidylcholine, specifically a phospholipid with the chemical formula C26H54NO7P. It is characterized by the presence of a stearoyl (octadecanoyl) group at the second position of the glycerol backbone . This compound is a significant component of biological membranes and plays a crucial role in various biochemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-stearoyl-sn-glycero-3-phosphocholine can be synthesized through the acylation of lysophosphatidylcholine with stearoyl chloride or stearic anhydride . The reaction typically involves the use of a base such as pyridine to facilitate the acylation process. The reaction conditions often include maintaining a low temperature to prevent unwanted side reactions and to ensure high yield .
Industrial Production Methods
Industrial production of 2-stearoyl-sn-glycero-3-phosphocholine involves the enzymatic acylation of lysophosphatidylcholine using lipases. This method is preferred due to its specificity and efficiency . The process is carried out in a bioreactor under controlled conditions of temperature and pH to optimize the enzyme activity and product yield .
Analyse Des Réactions Chimiques
Types of Reactions
2-stearoyl-sn-glycero-3-phosphocholine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Hydrolysis: Catalyzed by phospholipases, this reaction results in the formation of lysophosphatidylcholine and free fatty acids.
Substitution: The stearoyl group can be substituted with other acyl groups through transesterification reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Hydrolysis: Phospholipases such as phospholipase A2 are commonly used.
Substitution: Transesterification reactions often use alcohols and acid catalysts.
Major Products Formed
Oxidation: Hydroperoxides and other oxidative derivatives.
Hydrolysis: Lysophosphatidylcholine and stearic acid.
Substitution: Various acyl-substituted phosphatidylcholines.
Applications De Recherche Scientifique
2-stearoyl-sn-glycero-3-phosphocholine has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study lipid oxidation and membrane dynamics.
Biology: Plays a role in cell signaling and membrane structure studies.
Medicine: Investigated for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of liposomes and other lipid-based delivery systems.
Mécanisme D'action
2-stearoyl-sn-glycero-3-phosphocholine exerts its effects primarily through its incorporation into biological membranes. It influences membrane fluidity and permeability, which in turn affects various cellular processes . The compound interacts with membrane proteins and other lipids, modulating their function and activity . It also participates in signaling pathways by serving as a substrate for enzymes like phospholipases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Distearoyl-sn-glycero-3-phosphocholine: Similar structure but with two stearoyl groups.
1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains one stearoyl and one oleoyl group.
1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine: Contains one palmitoyl and one oleoyl group.
Uniqueness
2-stearoyl-sn-glycero-3-phosphocholine is unique due to its specific acylation at the second position, which imparts distinct biophysical properties to the membranes it incorporates into . This specificity allows it to play unique roles in membrane dynamics and cellular signaling compared to other phosphatidylcholines .
Propriétés
Formule moléculaire |
C26H54NO7P |
|---|---|
Poids moléculaire |
523.7 g/mol |
Nom IUPAC |
[(2S)-3-hydroxy-2-octadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C26H54NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-26(29)34-25(23-28)24-33-35(30,31)32-22-21-27(2,3)4/h25,28H,5-24H2,1-4H3/t25-/m0/s1 |
Clé InChI |
IQGPMZRCLCCXAG-VWLOTQADSA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCC(=O)O[C@@H](CO)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCCCCCCCCCCCCC(=O)OC(CO)COP(=O)([O-])OCC[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2R,3S,7R,8R,8aS)-6'-formyl-2,3,4'-trihydroxy-4,4,7,8a-tetramethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carboxylic acid](/img/structure/B13411129.png)
![3-deoxy-D-gro-D-glcNon2ulo5NAc-onic(a2-3)Gal(b1-3)[Fuc(a1-4)]GlcNAc(b1-3)Gal(b1-4)Glc](/img/structure/B13411131.png)
![3-Hydroxy-4-[methyl(nitroso)amino]butanoic acid](/img/structure/B13411137.png)





![4-[(3R,7R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B13411155.png)


![2,2-dimethylpropanoyloxymethyl (6S,7S)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)pent-3-enoyl]amino]-3-(carbamoyloxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate;hydrochloride](/img/structure/B13411176.png)

